4-chloro-5-fluoro-1H-indole-3-carbaldehyde
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Overview
Description
4-chloro-5-fluoro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 4-chloro-5-fluoro-1H-indole-3-carbaldehyde typically involves multistep reactions starting from commercially available precursors. One common method involves the reaction of 4-chloro-5-fluoroindole with a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 3-position of the indole ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
4-chloro-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
4-chloro-5-fluoro-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-5-fluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
4-chloro-5-fluoro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as 5-fluoroindole-3-carboxaldehyde and 4-chloroindole-3-carboxaldehyde. While these compounds share similar structural features, the presence of different substituents (chlorine and fluorine) imparts unique chemical and biological properties. For instance, the combination of chlorine and fluorine in this compound may enhance its reactivity and specificity in certain chemical reactions and biological assays .
Properties
Molecular Formula |
C9H5ClFNO |
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Molecular Weight |
197.59 g/mol |
IUPAC Name |
4-chloro-5-fluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5ClFNO/c10-9-6(11)1-2-7-8(9)5(4-13)3-12-7/h1-4,12H |
InChI Key |
LLVRMRNHJJUZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C=O)Cl)F |
Origin of Product |
United States |
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